REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[F:13])[O:9][CH2:8][CH2:7][CH:6]2[C:14]([O:16]C)=[O:15])#[N:2].O[Li].O>C1COCC1.CCOCC.O>[C:1]([C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[F:13])[O:9][CH2:8][CH2:7][CH:6]2[C:14]([OH:16])=[O:15])#[N:2] |f:1.2|
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=C2C(CCOC2=CC1F)C(=O)OC
|
Name
|
LiOH—H2O
|
Quantity
|
5.89 g
|
Type
|
reactant
|
Smiles
|
O[Li].O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove undissolved solids
|
Type
|
CUSTOM
|
Details
|
The filtrate was collected
|
Type
|
WASH
|
Details
|
the aqueous layer was washed with additional ether
|
Type
|
CUSTOM
|
Details
|
the resulting solid was collected
|
Type
|
DISSOLUTION
|
Details
|
The solid was then dissolved in ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=C2C(CCOC2=CC1F)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.53 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |